molecular formula C17H16BrClN2OS B2791881 (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1797871-17-0

(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2791881
CAS RN: 1797871-17-0
M. Wt: 411.74
InChI Key: TVHYHPSTPPXCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone, also known as BCTM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCTM is a heterocyclic compound that contains both pyridine and thiazepane rings. It has a molecular formula of C18H14BrClN2OS and a molecular weight of 426.74 g/mol.

Mechanism of Action

(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone binds to the SH3 domain of Crk through a covalent bond with a cysteine residue. This interaction disrupts the protein-protein interaction between Crk and its binding partners, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone has been shown to have effects on various cellular processes, including cell adhesion, migration, and invasion. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone as a chemical probe is its specificity for the SH3 domain of Crk. This allows for the selective disruption of Crk-mediated protein-protein interactions without affecting other cellular processes. However, one limitation of using (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is its potential toxicity and off-target effects, which need to be carefully evaluated in experimental settings.

Future Directions

Future research on (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone could focus on its potential applications in the development of novel cancer therapies. (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone could be used as a lead compound for the development of small molecule inhibitors of Crk-mediated signaling pathways. Additionally, further studies could be conducted to evaluate the potential toxicity and off-target effects of (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone in vivo.

Synthesis Methods

The synthesis of (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone involves the reaction of 5-bromopyridine-3-carboxylic acid with 2-chlorophenyl isothiocyanate in the presence of triethylamine to form the corresponding thiourea. This intermediate is then reacted with 1,4-thiazepane-7-carboxylic acid to form the final product, (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone.

Scientific Research Applications

(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its use as a chemical probe for studying the role of protein-protein interactions. (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone has been shown to bind to the SH3 domain of the protein Crk, which is involved in various cellular processes such as cell adhesion and migration.

properties

IUPAC Name

(5-bromopyridin-3-yl)-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2OS/c18-13-9-12(10-20-11-13)17(22)21-6-5-16(23-8-7-21)14-3-1-2-4-15(14)19/h1-4,9-11,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHYHPSTPPXCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.